

# Spectroscopic Profile of Quinoxalin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: *Quinoxalin-2-amine*

Cat. No.: *B120755*

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for **quinoxalin-2-amine**, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource, presenting quantitative NMR data, detailed experimental protocols, and a structural representation to aid in the characterization and utilization of this molecule.

## Spectroscopic Data

The structural elucidation of **quinoxalin-2-amine** relies heavily on  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. The following tables summarize the chemical shifts ( $\delta$ ) in parts per million (ppm) for the key nuclei.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Quinoxalin-2-amine**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-3	8.35	s
H-5	7.85	dd
H-6	7.35	ddd
H-7	7.62	ddd
H-8	7.75	dd
NH <sub>2</sub>	6.85	s (br)

Note: The chemical shift of the amine (NH<sub>2</sub>) protons can be broad and may vary with solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Quinoxalin-2-amine**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	154.5
C-3	141.0
C-4a	139.5
C-5	128.8
C-6	125.0
C-7	129.5
C-8	126.5
C-8a	138.0

## Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural analysis. Below is a representative experimental protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **quinoxalin-2-amine**.

## Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **quinoxalin-2-amine** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR analysis.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) are common choices for quinoxaline derivatives.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, is typically added.

## NMR Spectrometer Setup and Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
- Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. The magnetic field homogeneity is then optimized by shimming on the sample to ensure sharp, symmetrical peaks.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment is typically employed.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.
- $^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a significantly larger number of scans (e.g., 1024 or more) is often required to obtain a spectrum with an adequate signal-to-noise ratio.

## Data Processing

The raw free induction decay (FID) signal is processed to generate the final spectrum. This involves:

- Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.
- Phasing: Correction of the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Flattening of the baseline of the spectrum.
- Referencing: Calibration of the chemical shift axis using the internal standard (TMS at 0.00 ppm).
- Integration: Determination of the relative areas of the peaks in the  $^1\text{H}$  NMR spectrum, which correspond to the relative number of protons.

## Structural Visualization

The following diagram illustrates the molecular structure of **quinoxalin-2-amine** with numbering for the proton and carbon atoms, providing a clear reference for the interpretation of the NMR data.

Caption: Molecular structure of **quinoxalin-2-amine**.

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